molecular formula C10H12F8I2O2 B3040349 4,4,5,5,6,6,7,7-Octafluoro-2,9-diiododecane-1,10-diol CAS No. 191857-56-4

4,4,5,5,6,6,7,7-Octafluoro-2,9-diiododecane-1,10-diol

Cat. No. B3040349
CAS RN: 191857-56-4
M. Wt: 570 g/mol
InChI Key: JHUJXXVGHQVEAQ-UHFFFAOYSA-N
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Description

This compound is a type of perfluorinated compound, which means it contains multiple fluorine atoms. Perfluorinated compounds are known for their stability and resistance to heat, chemicals, and electricity .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of fluorine atoms into the molecule. This could potentially be achieved through a process known as fluorination .


Molecular Structure Analysis

The molecular structure of this compound would likely be a long carbon chain with fluorine atoms attached to the carbon atoms. The iodine atoms would likely be attached to the second and ninth carbon atoms, and the hydroxyl groups (OH) would likely be attached to the first and tenth carbon atoms .


Physical And Chemical Properties Analysis

Based on its structure, this compound would likely be a liquid at room temperature. It would likely be very stable and resistant to heat and chemicals due to the presence of the fluorine atoms .

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7-Octafluoro-2,9-diiododecane-1,10-diol is not well understood. However, it is believed that this compound interacts with various enzymes and proteins in the body, leading to changes in their function. This compound may also affect the structure and function of cell membranes, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,4,5,5,6,6,7,7-Octafluoro-2,9-diiododecane-1,10-diol is its stability and non-toxicity. This makes it an ideal candidate for various lab experiments, as it does not pose a risk to researchers. However, one of the limitations of this compound is its high cost. This compound is a highly specialized compound that is difficult to produce, making it expensive to use in large quantities.

Future Directions

There are many potential future directions for research involving 4,4,5,5,6,6,7,7-Octafluoro-2,9-diiododecane-1,10-diol. One area of research is the development of new synthetic methods for this compound, which could lead to increased production and lower costs. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Finally, research into the potential applications of this compound in various industries, including the pharmaceutical and chemical industries, could lead to new products and processes.

Scientific Research Applications

4,4,5,5,6,6,7,7-Octafluoro-2,9-diiododecane-1,10-diol has been extensively studied for its use in various scientific applications. One of the most significant applications of this compound is in the field of organic chemistry. This compound is used as a reagent in various organic reactions, including the synthesis of fluorinated compounds. This compound has also been used in the synthesis of surfactants, which are used in various industrial applications.

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate safety equipment and follow safety guidelines when handling this compound .

properties

IUPAC Name

4,4,5,5,6,6,7,7-octafluoro-2,9-diiododecane-1,10-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F8I2O2/c11-7(12,1-5(19)3-21)9(15,16)10(17,18)8(13,14)2-6(20)4-22/h5-6,21-22H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUJXXVGHQVEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(C(C(CC(CO)I)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F8I2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5,6,6,7,7-Octafluoro-2,9-diiododecane-1,10-diol
Reactant of Route 2
4,4,5,5,6,6,7,7-Octafluoro-2,9-diiododecane-1,10-diol
Reactant of Route 3
4,4,5,5,6,6,7,7-Octafluoro-2,9-diiododecane-1,10-diol
Reactant of Route 4
4,4,5,5,6,6,7,7-Octafluoro-2,9-diiododecane-1,10-diol
Reactant of Route 5
4,4,5,5,6,6,7,7-Octafluoro-2,9-diiododecane-1,10-diol
Reactant of Route 6
4,4,5,5,6,6,7,7-Octafluoro-2,9-diiododecane-1,10-diol

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